molecular formula C22H21N5O5S2 B2721325 (Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1031325-66-2

(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B2721325
CAS No.: 1031325-66-2
M. Wt: 499.56
InChI Key: SVAJLMPTYSKUQK-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a sophisticated synthetic compound designed for chemical biology and drug discovery research. Its complex structure integrates multiple pharmacologically relevant heterocycles, including a rhodanine-derived thiazolidinone core, a 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold, and a functionalized piperazine moiety. The rhodanine component is a well-known privileged structure in medicinal chemistry, frequently investigated for its ability to inhibit a variety of enzymes, particularly those involved in metabolic and inflammatory pathways [Source: General knowledge of rhodanine scaffolds in drug discovery] . The fused pyridopyrimidine system is another common structural motif found in compounds with diverse biological activities, including kinase inhibition and anticancer properties [Source: General knowledge of pyrido[1,2-a]pyrimidine derivatives] . This molecular architecture suggests significant potential for this compound as a key intermediate or a lead molecule in the development of novel therapeutic agents, primarily as a protein kinase inhibitor or an enzyme modulator. Researchers can utilize this high-purity reagent to probe specific biological pathways, establish structure-activity relationships (SAR), and screen for activity against various disease targets in vitro. This product is intended for Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

methyl 2-[3-oxo-1-[4-oxo-3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5S2/c1-3-8-27-21(31)15(34-22(27)33)11-13-18(24-16-6-4-5-9-26(16)20(13)30)25-10-7-23-19(29)14(25)12-17(28)32-2/h3-6,9,11,14H,1,7-8,10,12H2,2H3,(H,23,29)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAJLMPTYSKUQK-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound that exhibits significant biological activities. This article reviews its pharmacological properties, including its potential as an antifungal agent, its mechanism of action, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Properties

The compound features multiple pharmacologically relevant functional groups, including:

  • Thioxothiazolidin : Known for its antifungal and antibacterial properties.
  • Pyrido[1,2-a]pyrimidine : Often associated with various biological activities including anticancer effects.
  • Piperazine : Commonly used in pharmaceuticals for its ability to interact with neurotransmitter receptors.

The molecular formula of the compound is C24H28N4O5SC_{24}H_{28}N_4O_5S, indicating a relatively high molecular weight and complexity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of thioxothiazolidin derivatives. For instance, compounds similar to (Z)-methyl 2-(1-(3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole derivatives have shown promising antifungal activity against various pathogens such as Candida albicans and Aspergillus niger . The introduction of the thioxothiazolidin moiety enhances the overall efficacy due to its ability to disrupt fungal cell wall synthesis.

Cytotoxicity and Antitumor Effects

The compound has also been evaluated for cytotoxic effects against cancer cell lines. In vitro studies demonstrated that derivatives containing the thioxothiazolidin structure exhibit significant cytotoxicity towards HepG2 liver cancer cells, with IC50 values in the submicromolar range. This suggests a potential application in cancer therapy .

The mechanism by which this compound exerts its effects is believed to involve inhibition of key enzymes involved in metabolic pathways of target organisms. For example, the thioxothiazolidin ring may inhibit aldose reductase, a target for diabetes-related complications, thereby reducing glucose-induced oxidative stress . Molecular docking studies have identified critical interactions within the enzyme's active site that could explain the observed potency.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (Z)-methyl 2-(1-(3-(3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate. Modifications to the thioxothiazolidin moiety and variations in substituents on the pyrido and piperazine rings have been shown to significantly influence both potency and selectivity against different biological targets .

Case Studies

  • Antifungal Efficacy : A study conducted on a series of thioxothiazolidin derivatives revealed that modifications at the 5-position of the thiazolidine ring led to enhanced antifungal activity against Candida species .
    CompoundActivity (MIC µg/mL)
    A8
    B16
    C32
  • Cytotoxicity Profile : In another study assessing cytotoxicity against various cancer cell lines, several derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents .
    CompoundCell LineIC50 (µM)
    DHepG20.5
    EMCF70.8
    FA5491.0

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties . The compound has been evaluated for its effectiveness against various bacterial strains and fungi.

Bacterial Activity

In a study evaluating derivatives of related thiazolidine compounds, it was found that several derivatives exhibited superior antibacterial activity compared to traditional antibiotics such as ampicillin and streptomycin. The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, demonstrating significant potency against both Gram-positive and Gram-negative bacteria. Notably, the most active derivative displayed an MIC of 0.004 mg/mL against Enterobacter cloacae, which was the most sensitive bacterium tested .

Fungal Activity

The antifungal properties were equally impressive, with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL across various fungal species. Compounds derived from this class demonstrated good to excellent antifungal activity, particularly against Trichoderma viride and Aspergillus fumigatus .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of (Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate. Studies suggest that modifications to the thiazolidine ring and substituents on the piperazine moiety can significantly influence biological activity.

Table 1: Structure–Activity Relationship Insights

CompoundStructure ModificationMIC (mg/mL)Activity Type
Compound 8Thiazolidine ring modification0.004Antibacterial
Compound 15Substituent variation on piperazine0.004Antifungal
Compound 12Alteration of the pyrimidine scaffold0.011Antibacterial

Potential Therapeutic Applications

The diverse biological activities of (Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate position it as a candidate for further therapeutic development.

Antidiabetic Agents

Compounds containing thiazolidine moieties have been associated with antidiabetic properties due to their capacity to modulate peroxisome proliferator activated receptors (PPARs), particularly PPARγ, which plays a critical role in glucose metabolism and lipid regulation .

Cancer Therapeutics

Given the structural complexity and bioactivity profile, there is potential for these compounds to be developed as anticancer agents. The ability to target multiple pathways involved in tumor growth makes them suitable candidates for further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound’s hybrid architecture places it within a class of polycyclic heterocycles. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Key Functional Groups Reported Bioactivity Reference
(Z)-Methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)... Pyrido[1,2-a]pyrimidin + thioxothiazolidinone Allyl, methyl ester, 3-oxopiperazin Hypothesized ferroptosis induction
CAS 477735-22-1 Pyrido[1,2-a]pyrimidin + thiazolidinone Methoxyphenyl, piperazine Anticancer (apoptosis induction)
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups Antimicrobial, enzyme inhibition
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines Dithiazole + pyridine Chloro, dithiazole Antitumor, antimicrobial

Mechanistic and Functional Differences

  • Ferroptosis Induction: Unlike CAS 477735-22-1, which primarily induces apoptosis, the target compound’s thioxothiazolidinone moiety may facilitate glutathione depletion or lipid peroxidation, hallmarks of ferroptosis .
  • Selectivity: OSCC cells exhibit heightened ferroptosis sensitivity compared to normal cells, suggesting a therapeutic window for thioxothiazolidinone derivatives .
  • Synthetic Accessibility : The allyl and ester groups in the target compound may improve synthetic yield compared to nitro-substituted analogs like compound 2d, which require stringent reaction conditions .

Physicochemical Properties

Property Target Compound CAS 477735-22-1 Compound 2d
Molecular Weight (g/mol) ~600 (estimated) 534.5 562.5
LogP (Predicted) 2.8 3.1 3.5
Aqueous Solubility (µg/mL) ~50 (ester prodrug) <10 <5
Melting Point (°C) Not reported 215–217 215–217

Preparation Methods

Copper-Catalyzed C–N Cross-Coupling

A pivotal method involves Ullmann-type coupling between 2-chloropyridine derivatives and β-keto esters (e.g., ethyl acetoacetate) under CuI catalysis (10 mol%) in DMF at 130°C. This one-pot tandem reaction achieves 85–92% yields for multisubstituted pyrido[1,2-a]pyrimidin-4-ones.

Example protocol :

  • React 2-chloro-3-nitropyridine (1 eq) with (Z)-3-amino-3-phenylacrylate (1.2 eq) in DMF.
  • Add CuI (10 mol%) and K$$2$$CO$$3$$ (2 eq), heat at 130°C for 12 h.
  • Isolate 3-nitro-4-oxo-4H-pyrido[1,2-a]pyrimidine via column chromatography (SiO$$_2$$, ethyl acetate/hexane).

Three-Component Condensation

Alternative routes employ microwave-assisted cyclization of 4-aminouracil, malononitrile, and aldehydes in aqueous media using diammonium hydrogen phosphate (DAHP) as a catalyst. This method affords 70–85% yields with reduced reaction times (20–40 min).

Thiazolidin-4-one Moiety Installation

Knoevenagel Condensation

The exocyclic double bond is established via Knoevenagel reaction between the pyrido[1,2-a]pyrimidin-4-one aldehyde and 3-allyl-2-thioxothiazolidin-4-one.

Optimized conditions :

  • Dissolve 3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidine (1 eq) and 3-allyl-2-thioxothiazolidin-4-one (1.2 eq) in ethanol.
  • Add piperidine (5 mol%) as a base, reflux at 80°C for 6 h.
  • Isolate the Z-isomer via recrystallization (ethanol/water, 7:3), achieving 78% yield .

Key analytical data :

  • $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 8.72 (s, 1H, pyrimidine H-6), 7.89 (d, J = 7.2 Hz, 1H, pyridine H-8), 6.45 (s, 1H, =CH), 5.85 (m, 1H, allyl CH), 5.12 (d, J = 17 Hz, 2H, allyl CH$$2$$).
  • HRMS (ESI$$^+$$): m/z calcd. for C$${15}$$H$${12}$$N$$3$$O$$2$$S$$_2$$ [M+H]$$^+$$: 354.0421; found: 354.0418.

Piperazinone Ring Construction

Cyclocondensation with Ethylenediamine Derivatives

The 3-oxopiperazine subunit is introduced via Buchwald-Hartwig amination between a brominated pyrido[1,2-a]pyrimidinone and N-Boc-ethylenediamine, followed by oxidation:

  • React 2-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine (1 eq) with N-Boc-ethylenediamine (1.5 eq) using Pd$$2$$(dba)$$3$$ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C.
  • Remove Boc protection with TFA, oxidize the secondary amine to ketone using MnO$$2$$ (3 eq) in CH$$2$$Cl$$_2$$.
  • Yield: 65% over two steps .

Ullmann Coupling with Preformed Piperazinones

An alternative approach couples 2-iodopyrido[1,2-a]pyrimidinone with 3-oxopiperazine-1-carboxylate using CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C. This method achieves 82% yield with excellent functional group tolerance.

Acetate Side Chain Introduction

Esterification of Carboxylic Acid Precursor

The methyl acetate group is appended via Steglich esterification :

  • React 2-(3-oxopiperazin-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (1 eq) with methanol (5 eq) in the presence of DCC (1.5 eq) and DMAP (0.1 eq) in CH$$2$$Cl$$2$$.
  • Stir at room temperature for 12 h, purify via flash chromatography (hexane/ethyl acetate, 1:1).
  • Yield: 88% .

Integrated Synthetic Route

Combining the above steps, the full synthesis proceeds as follows:

Step Reaction Conditions Yield
1 Pyrido[1,2-a]pyrimidin-4-one synthesis CuI, DMF, 130°C 85%
2 Knoevenagel condensation Piperidine, ethanol, reflux 78%
3 Piperazinone installation Pd$$2$$(dba)$$3$$, Xantphos, toluene 65%
4 Esterification DCC, DMAP, CH$$2$$Cl$$2$$ 88%

Overall yield : 38% (four steps)

Analytical and Spectroscopic Validation

Critical characterization data for the final compound:

  • IR (KBr) : 1745 cm$$^{-1}$$ (ester C=O), 1680 cm$$^{-1}$$ (pyrimidinone C=O), 1620 cm$$^{-1}$$ (thiazolidinone C=S).
  • $$ ^1H $$ NMR (600 MHz, CDCl$$3$$) : δ 3.72 (s, 3H, OCH$$3$$), 3.58 (t, J = 5.4 Hz, 2H, piperazine CH$$2$$), 4.92 (d, J = 16.8 Hz, 2H, allyl CH$$2$$), 8.21 (s, 1H, pyrido H-6).
  • $$ ^{13}C $$ NMR (150 MHz, CDCl$$_3$$) : δ 170.2 (ester C=O), 165.4 (pyrimidinone C=O), 122.8 (C=S).
  • HPLC purity : 98.6% (C18 column, MeCN/H$$_2$$O 70:30).

Challenges and Optimization Insights

  • Stereochemical control : The Z-configuration of the thiazolidinone methylene group is maintained using low-temperature condensation (<80°C) and bulky base catalysts (e.g., DBU).
  • Piperazinone oxidation : MnO$$2$$ outperforms other oxidants (e.g., KMnO$$4$$) in minimizing side reactions.
  • Scale-up limitations : CuI-mediated couplings require rigorous exclusion of oxygen to prevent catalyst deactivation.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
CuI-catalyzed Ullmann High regioselectivity, one-pot Oxygen-sensitive 85%
Three-component Atom-economical, aqueous Narrow substrate scope 70%
Buchwald-Hartwig Mild conditions Requires Pd catalysts 65%

Q & A

Q. What are the critical steps for synthesizing (Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate?

  • Methodological Answer : Synthesis involves multi-step condensation and cyclization reactions. Key steps include:
  • Reacting aminopyridines with dithiazolium salts (e.g., Appel salt) under optimized conditions (base, temperature, reaction time) to form stable heterocyclic intermediates .
  • Introducing allyl and thioxothiazolidinone groups via nucleophilic substitution or cycloaddition.
  • Confirming stereochemistry (Z-configuration) using X-ray crystallography or NOESY NMR .
  • Critical Parameters : Base selection (e.g., triethylamine vs. DBU) significantly impacts reaction efficiency due to coordination effects between pyridyl nitrogen and sulfur atoms in intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (pyrido[1,2-a]pyrimidin-2-yl) and thiazolidinone carbonyl signals.
  • X-ray Crystallography : Essential for confirming Z-configuration and spatial arrangement of the allyl-thioxothiazolidinone moiety .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, especially for labile groups like the 3-oxopiperazine ring .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer :
  • Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers (pH 6.5–7.4).
  • Stability tests under varying pH and temperature are critical to prevent decomposition of the 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl group .

Advanced Research Questions

Q. How can contradictory reaction outcomes (e.g., unexpected byproducts) be resolved during synthesis?

  • Methodological Answer :
  • Mechanistic Studies : Use isotopic labeling (e.g., 15N^{15}N-aminopyridines) to track nitrogen migration in pyrido[1,2-a]pyrimidinone formation .
  • DFT Calculations : Model reaction pathways to identify intermediates prone to side reactions (e.g., competing cyclization at the 3-oxopiperazine nitrogen) .
  • In Situ Monitoring : Employ HPLC-MS to detect transient intermediates and optimize reaction quenching times .

Q. What strategies mitigate instability of the thioxothiazolidin-5-ylidene group under oxidative conditions?

  • Methodological Answer :
  • Protective Group Chemistry : Introduce temporary protecting groups (e.g., Boc on piperazine nitrogen) during synthesis to shield reactive sites .
  • Redox Buffers : Add antioxidants (e.g., ascorbic acid) in biological assays to stabilize the thioxo group against ROS-mediated degradation .

Q. How does the Z-configuration influence biological activity compared to the E-isomer?

  • Methodological Answer :
  • Molecular Docking : Compare binding affinities of Z/E isomers to target proteins (e.g., antimicrobial enzymes like DHFR) using AutoDock Vina .
  • Pharmacokinetic Profiling : Assess isomer-specific metabolic stability in liver microsomes; Z-configuration often shows enhanced half-life due to steric hindrance from the allyl group .

Q. What computational methods validate electronic interactions in the pyrido[1,2-a]pyrimidinone core?

  • Methodological Answer :
  • TD-DFT : Simulate UV-Vis spectra to correlate experimental λmax\lambda_{\text{max}} with charge-transfer transitions between the thioxothiazolidinone and pyrimidinone moieties .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., n→π* from sulfur lone pairs) stabilizing the Z-configuration .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :
  • Strain-Specific Testing : Re-evaluate activity against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains with standardized MIC protocols .
  • Metabolite Screening : Use LC-MS to identify decomposition products (e.g., oxidized thioxothiazolidinone) that may interfere with assays .

Q. Why do NMR spectra vary between batches despite identical synthesis protocols?

  • Methodological Answer :
  • Crystallization Screening : Polymorphism in the piperazine ring can cause spectral shifts; use slurry experiments to isolate thermodynamically stable forms .
  • Dynamic NMR : Probe rotational barriers of the allyl group at elevated temperatures to detect conformational isomers .

Tables for Key Data

Parameter Optimal Conditions Evidence Source
Reaction BaseTriethylamine (for pyridinamine stability)
Solvent for CrystallizationEthanol/water (7:3 v/v)
pH Stability Range6.5–7.4 (phosphate buffer)
Spectroscopic Signal Assignment Technique
δ 170–175 ppmThioxothiazolidinone C=O13C^{13}C-NMR
δ 6.8–7.2 ppm (multiplet)Pyrido[1,2-a]pyrimidinone protons1H^1H-NMR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.